Ac-PAL-AMC vs. Ac-ANW-AMC: Quantifying β1i-Specific Activity with Higher Baseline Signal and Lower IFN-γ Fold Induction
In HeLa cell whole-cell lysates, Ac-PAL-AMC demonstrates a significantly higher basal fluorescence signal compared to the β5i-targeting substrate Ac-ANW-AMC (1,694 RFU vs. 590 RFU), indicating a higher level of basal β1i activity or greater substrate sensitivity in untreated cells [1]. Upon IFN-γ induction of immunoproteasomes, Ac-PAL-AMC fluorescence increases by 5.2-fold to 8,854 RFU, while Ac-ANW-AMC exhibits a 14.8-fold increase to 8,716 RFU, highlighting a more pronounced dynamic range for Ac-ANW-AMC but a higher absolute signal for Ac-PAL-AMC under both basal and induced conditions [1]. When normalized against the specific inhibitor ONX-0914, the fold induction is 3.6-fold for Ac-PAL-AMC (from 1,699 to 6,143 RFU) versus 15.3-fold for Ac-ANW-AMC (from 635 to 9,719 RFU) [1].
| Evidence Dimension | Fluorescence signal intensity and fold induction upon IFN-γ treatment in HeLa cell lysates |
|---|---|
| Target Compound Data | Basal: 1,694 RFU; IFN-γ induced: 8,854 RFU (5.2-fold); ONX-0914 normalized basal: 1,699 RFU, induced: 6,143 RFU (3.6-fold) |
| Comparator Or Baseline | Ac-ANW-AMC (β5i substrate): Basal: 590 RFU; IFN-γ induced: 8,716 RFU (14.8-fold); ONX-0914 normalized basal: 635 RFU, induced: 9,719 RFU (15.3-fold) |
| Quantified Difference | Ac-PAL-AMC basal signal is ~2.9x higher than Ac-ANW-AMC; IFN-γ fold induction is ~3x lower than Ac-ANW-AMC (5.2 vs 14.8). After ONX-0914 normalization, fold induction difference increases (3.6 vs 15.3). |
| Conditions | HeLa cell whole-cell lysates treated with 500 U/mL IFN-γ; substrate concentration: 50 µM; fluorescence measured at Ex/Em 351/430 nm. |
Why This Matters
Researchers seeking to measure β1i activity in contexts with low immunoproteasome expression may prefer Ac-PAL-AMC for its higher basal signal, while those requiring maximum dynamic range for quantifying IFN-γ induction should consider Ac-ANW-AMC.
- [1] Kim, S., et al. (2022). Evaluation of Immunoproteasome-Specific Proteolytic Activity Using Fluorogenic Peptide Substrates. Immune Netw., 22(3), e28. Figures 3B and 3D. View Source
